5-Chlorouridine
Overview
Description
5-Chlorouridine is a nucleoside analogue where the hydrogen atom at the 5th position of the uridine nucleobase is replaced by a chlorine atom . This modification makes it an important compound for various biochemical and pharmaceutical applications, particularly in the study of RNA and its interactions under chlorine stress conditions .
Mechanism of Action
Target of Action
5-Chlorouridine is an analogue of uridine, where the hydrogen in position 5 of the heterocyclic nucleobase is replaced by a chlorine atom . It is primarily targeted towards uridine phosphorylase , an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleic acid synthesis in cells .
Mode of Action
It is known that this compound can interfere with many cell regulation processes in vivo . This interference is likely due to its structural similarity to uridine, allowing it to interact with the same targets and pathways.
Result of Action
Due to its structural similarity to uridine, it is very likely that lipophilic analogues could interfere with many cell regulation processes in vivo . This interference could potentially lead to various cellular effects, depending on the specific processes disrupted.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by temperature . . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-Chlorouridine is readily incorporated following phosphorylation, into newly synthesized DNA in place of thymidine . It is used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .
Cellular Effects
This compound has been identified as a general activity-based probe for human DUS enzymes . It has been used to map D modifications using mechanism-based RNA-protein crosslinking and through chemical transformation and mutational profiling to reveal the landscape of D modification sites on human tRNAs .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into newly synthesized DNA in place of thymidine following phosphorylation . This allows it to be used as a probe for studying the effects of hypochlorous acid damage to DNA and DNA precursors .
Temporal Effects in Laboratory Settings
This compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .
Metabolic Pathways
This compound is involved in the nucleotide metabolism pathway, specifically in the synthesis of DNA. It is incorporated into newly synthesized DNA in place of thymidine following phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 5-Chlorouridine involves the chlorination of uracil. The process typically includes the following steps :
Dissolution of Uracil: Uracil is dissolved in an acidic medium.
Chlorination Reaction: Chlorination is carried out by adding thionyl chloride (SOCl2) to the solution.
Purification: The reaction mixture is then subjected to refrigerated centrifugation or filtration to remove inorganic salts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chlorouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: These reactions can modify the nucleobase or the ribose moiety.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Major Products
Substitution Products: Various substituted uridines depending on the nucleophile used.
Oxidation Products: Modified uridine derivatives with altered functional groups.
Reduction Products: Reduced forms of the nucleobase or ribose.
Scientific Research Applications
5-Chlorouridine has a wide range of applications in scientific research:
Chemistry: Used as a reference material for studying chlorine-stressed RNA.
Biology: Employed in the study of RNA modifications and interactions.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the synthesis of various pharmaceuticals and biochemical reagents.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorouridine
- 5-Bromouridine
- 5-Iodouridine
Comparison
5-Chlorouridine is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its analogues like 5-Fluorouridine and 5-Bromouridine, this compound is less commonly used but offers specific advantages in studying chlorine-related stress in RNA .
Properties
IUPAC Name |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCUBKKZHSYQTJ-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2880-89-9 | |
Record name | 5-Chlorouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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